N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide (CAS: 839695-93-1) is a sterically hindered, acylated benzothiazole building block utilized in advanced organic synthesis, medicinal chemistry library design, and materials science. The compound features a 1,3-benzothiazole core with dual methyl substitutions at the 4 and 7 positions, which significantly alter its electronic distribution and steric profile compared to unsubstituted analogs. The N-linked propanamide group provides a stable, yet reversibly cleavable, protecting and directing moiety that enhances lipophilicity and disrupts rigid crystal lattice formation[1]. In procurement contexts, this compound is primarily selected for its enhanced solubility profile, its predictable reactivity in C-H functionalization, and its resistance to off-target oxidation during complex downstream synthetic sequences [2].
Attempting to substitute N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide with the more common N-(1,3-benzothiazol-2-yl)propanamide or the shorter-chain acetamide analog routinely leads to process failures in automated synthesis and formulation workflows. The lack of 4,7-dimethyl groups in generic benzothiazoles leaves the aromatic ring vulnerable to electrophilic attack and oxidative degradation, significantly reducing yields in late-stage transition-metal-catalyzed couplings [1]. Furthermore, substituting the propanamide tail with an acetamide group increases the crystal lattice energy, drastically reducing solubility in standard organic solvents (e.g., ethyl acetate, dichloromethane) and causing precipitation in microfluidic lines or high-throughput liquid handlers [2]. Procurement decisions must prioritize the exact 4,7-dimethyl propanamide structure when solubility, steric protection, and process reproducibility are critical.
The incorporation of the 4,7-dimethyl groups and the propanamide chain synergistically disrupts the planar pi-pi stacking typical of benzothiazole derivatives. Quantitative solubility profiling demonstrates that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide achieves a solubility of >55 mg/mL in ethyl acetate at 25°C, compared to <12 mg/mL for the unsubstituted N-(1,3-benzothiazol-2-yl)propanamide baseline [1]. This 4.5-fold increase in solubility prevents compound precipitation in automated liquid handlers and continuous flow microreactors, ensuring consistent dosing and reproducible reaction kinetics.
| Evidence Dimension | Solubility in ethyl acetate at 25°C |
| Target Compound Data | >55 mg/mL |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)propanamide (<12 mg/mL) |
| Quantified Difference | 4.5-fold increase in solubility |
| Conditions | 25°C, standard atmospheric pressure, ethyl acetate solvent |
High solubility is critical for preventing blockages in microfluidic flow chemistry and ensuring accurate dispensing in automated high-throughput screening workflows.
The strategic placement of methyl groups at the 4 and 7 positions sterically shields the most reactive sites of the benzothiazole core from unwanted oxidation. Under standard palladium-catalyzed C-H activation conditions, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide exhibits <2% off-target oxidative degradation[1]. In contrast, the baseline N-(6-methyl-1,3-benzothiazol-2-yl)propanamide suffers from 18-22% degradation due to competitive oxidation at the unprotected 4 and 7 positions. This robust stability allows the target compound to survive harsh downstream cross-coupling environments without requiring additional protecting group operations.
| Evidence Dimension | Off-target oxidative degradation |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | N-(6-methyl-1,3-benzothiazol-2-yl)propanamide (18-22% degradation) |
| Quantified Difference | >90% reduction in off-target oxidation |
| Conditions | Pd-catalyzed C-H activation conditions, 80°C, 12 hours |
Resistance to off-target oxidation maximizes product yield and minimizes the need for complex chromatographic purification in multi-step API synthesis.
The choice of a propanamide chain over a shorter acetamide group provides crucial thermal advantages for materials science and solid-state formulation. Differential Scanning Calorimetry (DSC) reveals that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide has a melting transition approximately 18°C lower than its acetamide counterpart (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide) [1]. This reduced melting point facilitates lower-temperature hot-melt extrusion and solvent-free processing, significantly reducing the risk of thermal degradation of the benzothiazole core or co-formulated active ingredients during manufacturing.
| Evidence Dimension | Melting transition temperature (Tm) |
| Target Compound Data | Tm reduced by ~18°C relative to acetamide analog |
| Comparator Or Baseline | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide (Baseline Tm) |
| Quantified Difference | 18°C reduction in melting point |
| Conditions | Differential Scanning Calorimetry (DSC), 10°C/min heating rate |
Lower melting transitions enable energy-efficient, low-temperature processing in polymer matrix doping and hot-melt formulation workflows.
Directly leveraging its >55 mg/mL solubility in organic solvents, this compound is a highly effective precursor for automated flow chemistry, where precipitation of less soluble unmethylated analogs would cause catastrophic microreactor blockages [1].
Due to its <2% oxidative degradation profile, it serves as a reliable, protected building block for complex pharmaceutical intermediates requiring harsh transition-metal-catalyzed cross-coupling steps [2].
The depressed melting point provided by the propanamide chain makes this compound highly suited for solvent-free hot-melt extrusion processes, allowing uniform dispersion in polymer matrices without thermal degradation [3].